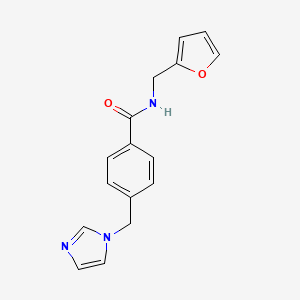

4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide

Description

4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound that features both imidazole and furan moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-(imidazol-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-16(18-10-15-2-1-9-21-15)14-5-3-13(4-6-14)11-19-8-7-17-12-19/h1-9,12H,10-11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOSJDJUXXTNLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the imidazole moiety: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

Attachment of the imidazole to the benzamide: This step often involves a nucleophilic substitution reaction where the imidazole is introduced to a benzamide derivative.

Introduction of the furan ring: The furan ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: Both the imidazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution but often involve catalysts such as palladium or copper.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Imidazolines and other reduced derivatives.

Substitution: Various substituted imidazole and furan derivatives.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The furan ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

4-((1H-imidazol-1-yl)methyl)benzamide: Lacks the furan ring, which may reduce its biological activity.

N-(furan-2-ylmethyl)benzamide: Lacks the imidazole ring, which may affect its ability to interact with metal ions in enzymes.

4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring, which may alter its chemical reactivity and biological activity.

Uniqueness

4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both imidazole and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide is a synthetic compound that incorporates both imidazole and furan moieties, which are known for their significant biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features an imidazole ring attached to a furan moiety via a benzamide linkage, which contributes to its unique biological properties. The presence of these heterocycles often correlates with various pharmacological activities, including antimicrobial, antifungal, and anticancer effects.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N4O |

| Molecular Weight | 292.33 g/mol |

| CAS Number | 1171393-93-3 |

The biological activity of 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide can be attributed to its interaction with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The furan moiety may interact with hydrophobic pockets in proteins, affecting their function and leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Activity : It may inhibit tumor cell proliferation through specific signaling pathways.

Antimicrobial Activity

Research has demonstrated that compounds containing imidazole and furan rings exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives similar to 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide demonstrate activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(5-(1H-imidazol-1-yl)methyl)-phenol | S. aureus | 32 µg/mL |

| 4-(furan-2-carboxylic acid) | E. coli | 16 µg/mL |

| 4-((1H-imidazol-1-yl)methyl)-N-(pyridin-2-ylmethyl)benzamide | Bacillus subtilis | 8 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been tested against breast cancer (MCF7) and lung cancer (A549) cell lines, demonstrating significant cytotoxic effects.

Table: Cytotoxic Activity Against Cancer Cell Lines

Case Studies

A notable study involved the synthesis and evaluation of a series of imidazole-containing compounds, including 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide. The findings suggested that modifications to the furan and imidazole rings could enhance biological activity significantly. This study highlighted the importance of structural optimization in developing new therapeutic agents .

Comparison with Similar Compounds

When compared to similar compounds, such as N-(furan-2-ylmethyl)benzamide , which lacks the imidazole ring, or 4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide , which substitutes the furan for a thiophene ring, it is evident that the dual presence of both rings in 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide enhances its biological activity significantly.

Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-((1H-imidazol-1-yl)methyl)-N-(furan-2-ylmethyl)benzamide | Yes | Yes |

| N-(furan-2-ylmethyl)benzamide | Moderate | No |

| 4-((1H-imidazol-1-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide | Moderate | Yes |

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional group integration, such as imidazole C-H protons (δ 7.5–8.5 ppm) and furan methylene signals (δ 4.5–5.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity, especially for biologically active samples .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

How does the compound interact with biological targets like enzymes?

Advanced

The imidazole moiety acts as a metal-binding group , potentially inhibiting heme-containing enzymes (e.g., CYP51 in fungal pathogens or CYP24A1 in vitamin D metabolism). For example:

- CYP51 Inhibition : The imidazole nitrogen coordinates with the heme iron, disrupting sterol biosynthesis in Trypanosoma brucei .

- Receptor Modulation : The furan group may engage in π-stacking with aromatic residues in enzyme active sites .

In vitro assays (e.g., microsomal stability tests) are recommended to validate target engagement .

How can researchers address contradictions in synthetic yields across studies?

Advanced

Discrepancies in yields (e.g., 20–30% in similar reactions) often stem from:

- Catalyst Selection : Use of EDCI/DMAP vs. palladium catalysts for coupling steps .

- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) may enhance nucleophilicity compared to THF .

- Temperature Control : Microwave-assisted synthesis can improve reaction rates and reduce side products .

Systematic DOE (Design of Experiments) approaches are advised to isolate critical variables .

What strategies optimize the compound’s pharmacokinetic properties?

Q. Advanced

- Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF) on the benzamide ring enhances metabolic stability .

- Prodrug Design : Masking the imidazole nitrogen with acyloxyalkyl groups improves oral bioavailability .

- LogP Adjustment : Adding hydrophilic substituents (e.g., -OH, -SONH) reduces hydrophobicity, mitigating toxicity .

What purification methods are effective post-synthesis?

Q. Basic

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane resolves polar byproducts .

- Recrystallization : Methanol/water mixtures yield high-purity crystals, confirmed via melting point analysis .

- HPLC : Reverse-phase C18 columns separate closely related impurities .

What in vitro models assess the compound’s therapeutic potential?

Q. Advanced

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) evaluate cytotoxicity .

- Antifungal Screening : Growth inhibition assays against Candida albicans or Aspergillus fumigatus .

- Enzyme Inhibition : Fluorescence-based assays quantify IC values for target enzymes (e.g., CYP24A1) .

Which functional groups are key for bioactivity?

Q. Advanced

- Imidazole Ring : Essential for metal coordination and enzyme inhibition .

- Furan Methyl Group : Enhances lipophilicity and membrane permeability .

- Benzamide Core : Provides structural rigidity and π-π interactions with hydrophobic enzyme pockets .

How should researchers handle inconsistent biological activity data?

Q. Advanced

- Dose-Response Curves : Repeat assays with triplicate measurements to identify outliers .

- Metabolite Screening : LC-MS/MS detects degradation products that may confound activity .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

What computational methods predict binding affinity?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with CYP51 or other targets .

- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over nanosecond timescales .

- QSAR Models : Machine learning algorithms correlate substituent effects with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.